1-(2-Phenylethyl)-3-(1-propylpiperidin-4-yl)thiourea
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Overview
Description
N-PHENETHYL-N’-(1-PROPYL-4-PIPERIDYL)THIOUREA is a synthetic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENETHYL-N’-(1-PROPYL-4-PIPERIDYL)THIOUREA typically involves the reaction of N-phenethylpiperidine with propyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-PHENETHYL-N’-(1-PROPYL-4-PIPERIDYL)THIOUREA can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and cost-effective production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-PHENETHYL-N’-(1-PROPYL-4-PIPERIDYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Halides, alkylating agents; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted thiourea derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-PHENETHYL-N’-(1-PROPYL-4-PIPERIDYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with receptor sites to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-PHENETHYL-N’-(1-PROPYL-4-PIPERIDYL)PROPIONANILIDE: A structurally related compound with similar pharmacological properties.
N-PHENETHYL-N’-(1-PROPYL-4-PIPERIDYL)PROPIONAMIDE: Another analog with comparable biological activities.
Uniqueness
N-PHENETHYL-N’-(1-PROPYL-4-PIPERIDYL)THIOUREA is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thiourea group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C17H27N3S |
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Molecular Weight |
305.5 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-(1-propylpiperidin-4-yl)thiourea |
InChI |
InChI=1S/C17H27N3S/c1-2-12-20-13-9-16(10-14-20)19-17(21)18-11-8-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3,(H2,18,19,21) |
InChI Key |
ZVIXQHUYAKMELU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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